
Phenyl(3,5-xylyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(3,5-xylyl)phosphinic acid is an organophosphorus compound with the molecular formula C14H15O2P and a molecular weight of 246.248 g/mol . This compound is characterized by the presence of a phosphinic acid group attached to a phenyl ring and a 3,5-xylyl group. It is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(3,5-xylyl)phosphinic acid typically involves the reaction of phenylphosphinic acid with 3,5-xylyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(3,5-xylyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine group.
Substitution: The phenyl and 3,5-xylyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl or 3,5-xylyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl(3,5-xylyl)phosphinic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of phenyl(3,5-xylyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphinic acid: Lacks the 3,5-xylyl group, making it less sterically hindered and potentially more reactive.
3,5-Xylylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid group, leading to different chemical properties and reactivity.
Phenyl(2,4-xylyl)phosphinic acid: Similar structure but with different substitution pattern on the xylyl group, affecting its steric and electronic properties.
Uniqueness
Phenyl(3,5-xylyl)phosphinic acid is unique due to the presence of both phenyl and 3,5-xylyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C14H15O2P |
|---|---|
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
(3,5-dimethylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C14H15O2P/c1-11-8-12(2)10-14(9-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
APCAAURZLIJJPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
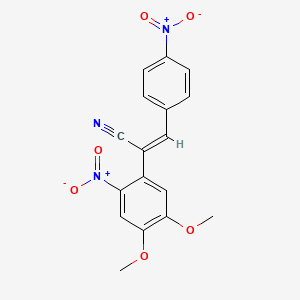

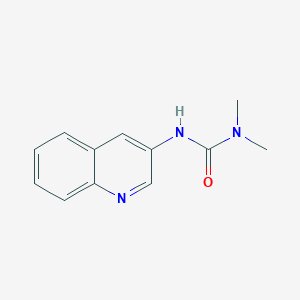
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
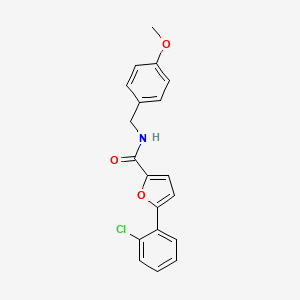
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
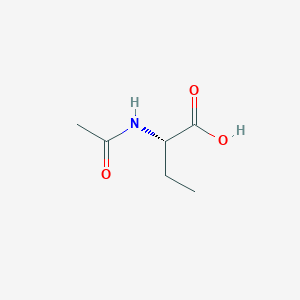




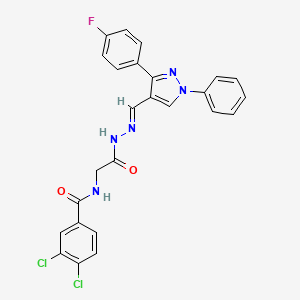
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
